カルシウム;(Z)-2,2,6,6-テトラメチル-5-オキソヘプト-3-エン-3-オレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

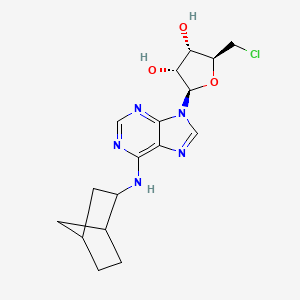

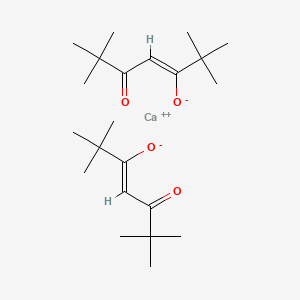

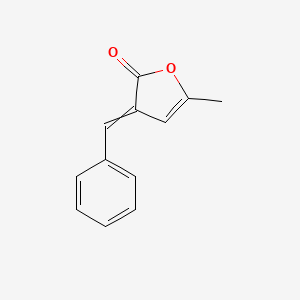

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) is a chemical compound that features a calcium ion coordinated with a ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

科学的研究の応用

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) has several scientific research applications:

Chemistry: It is used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.

Biology: The compound can be employed in biochemical studies to investigate calcium-binding proteins and their functions.

Medicine: Research into its potential therapeutic applications includes exploring its role in drug delivery systems and as a component in pharmaceuticals.

Industry: It finds use in the production of specialty chemicals, materials science, and as an additive in various industrial processes.

作用機序

Target of Action

Calcium plays a central role in numerous cellular processes and functions . It is involved in the pathobiology of Alzheimer’s disease (AD), suggesting an attractive therapeutic target . Dysregulation of intracellular calcium is involved in the pathobiology of AD . Calcium is also vital for several biological processes including neurotransmission, muscle contraction, hormone secretion, and the clotting cascade .

Mode of Action

Calcium promotes vasodilator activity and reduces blood pressure by reducing calcium influx into vascular smooth muscle cells by interfering with voltage-operated calcium channels . Interference with intracellular calcium influx is also important in cardiac muscle, cardiac conduction tissue, and gastrointestinal smooth muscle . Calcium channel blockers (CCBs) reduce the amount of calcium entering cells of the heart and blood vessel walls .

Biochemical Pathways

Calcium signaling requires ion buffer, organelle storage, and calcium protein pumps and channels . The concentration (amplitude) and frequency of calcium release affect signaling . Calcium ions are stored in organelles such as ER, mitochondria, and lysosome . Calcium ions must be released in the presence of specific signals, then returned to the storage organelle to maintain basal calcium levels .

Pharmacokinetics

Most calcium channel blockers (CCBs) have low and variable oral bioavailability because of extensive first-pass metabolism . The half-life is relatively short (< 12 hours). The exception is amlodipine which, although extensively metabolized, has a substantially longer half-life (> 40 hours) .

Result of Action

A low calcium level may result from a problem with the parathyroid glands, as well as from diet, kidney disorders, or certain medications . As hypocalcemia progresses, muscle cramps are common, and people may become confused, depressed, and forgetful and have tingling in their lips, fingers, and feet as well as stiff, achy muscles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium. For example, UV radiation is involved in the synthesis of vitamin D3 from 7-dehydrocholesterol, which is a crucial step in the regulation of calcium . Additionally, calcium metal slowly oxidizes in air, becoming encrusted with white calcium oxide (CaO) and calcium carbonate (CaCO3), which protect from attack by air .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) typically involves the reaction of calcium salts with the corresponding ligand precursor. One common method is to react calcium chloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity products.

化学反応の分析

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The ligand in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine and are conducted in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes

類似化合物との比較

Similar Compounds

Calcium acetate: Used in medicine to treat hyperphosphatemia.

Calcium carbonate: Commonly used as a dietary supplement and antacid.

Calcium oxalate: Found in kidney stones and certain plants.

Uniqueness

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike simpler calcium compounds, it can participate in more complex chemical reactions and form specific interactions with biological molecules, making it valuable for specialized applications in research and industry.

特性

CAS番号 |

118448-18-3 |

|---|---|

分子式 |

C22H38CaO4 |

分子量 |

406.6 g/mol |

IUPAC名 |

calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b8-7+;8-7-; |

InChIキー |

DOOFPPIHJGRIGW-OLHSYEKISA-L |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |

異性体SMILES |

CC(C)(C)/C(=C\C(=O)C(C)(C)C)/[O-].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Ca+2] |

正規SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE](/img/new.no-structure.jpg)

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)